molecular formula C15H18F3NO3 B12326433 2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester

2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B12326433
M. Wt: 317.30 g/mol
InChI Key: SOAOMTDOARIVIF-UHFFFAOYSA-N
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Description

2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester typically involves the esterification of 2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various reagents such as sulfuryl fluoride (SO₂F₂) which mediates a dehydrative coupling of carboxylic acids with alcohols at room temperature . The reaction conditions are mild and offer high efficiency with broad substrate scope and excellent functional group compatibility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve high-throughput screening of solvent-reagent combinations to identify optimal conditions for esterification. For example, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) has been identified as an optimal condition for Steglich-type esterification reactions .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

  • Antiviral Activity : Recent studies have shown that compounds similar to this ester exhibit antiviral properties, particularly against influenza viruses. The trifluoromethoxy group enhances the lipophilicity of the molecule, which may improve cell membrane permeability and bioavailability .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo specific chemical transformations makes it valuable in synthetic pathways.

  • Synthesis of Novel Analogues : Researchers have utilized this compound to create analogues with modified biological activity profiles. For instance, the introduction of different substituents on the piperidine ring has led to derivatives with enhanced potency against specific targets .

Drug Development

The compound's unique functional groups make it a candidate for developing new therapeutic agents.

  • Targeting Protein Tyrosine Phosphatases : Preliminary data suggest that derivatives of this compound can inhibit protein tyrosine phosphatases, which are implicated in various diseases, including cancer and diabetes. The inhibition mechanism appears to be related to the compound's ability to bind selectively to the active site of these enzymes .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryAntiviral activityEffective against influenza viruses
Organic SynthesisIntermediate for synthesizing bioactive compoundsLeads to derivatives with modified activities
Drug DevelopmentPotential inhibitors of protein tyrosine phosphatasesSelective binding observed

Case Study 1: Antiviral Activity

A study conducted by researchers at the Antimicrobial Acquisition and Coordinating Facility evaluated the antiviral efficacy of several compounds derived from this compound. The results indicated significant activity against various viral strains, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Synthesis of Bioactive Derivatives

In another investigation, scientists synthesized several derivatives of this compound by altering the piperidine substituents. These derivatives were screened for biological activity, revealing enhanced efficacy against specific cancer cell lines compared to the parent compound.

Mechanism of Action

The mechanism of action of 2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The piperidine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.

    Piperidinones: Compounds containing a piperidine ring with a ketone group, known for their biological activity.

    Spiropiperidines: Piperidine derivatives with a spirocyclic structure, used in drug design.

Uniqueness

2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .

Biological Activity

2-Trifluoromethoxymethyl-piperidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine ring and the carboxylic acid moiety are critical for its pharmacological effects. Studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by regulating prostaglandin synthesis .
  • Receptor Modulation : The benzyl ester may interact with neurotransmitter receptors, potentially influencing pathways related to pain perception and inflammation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various models, showing promise as an anti-inflammatory agent.
  • Analgesic Properties : Its potential to alleviate pain has been explored, particularly in conditions involving chronic pain and inflammation .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these findings.

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelReference
Anti-inflammatoryModerate
AnalgesicModerate
AntimicrobialPreliminary

Case Study: Anti-inflammatory Activity

A study conducted by researchers aimed at evaluating the anti-inflammatory properties of this compound utilized a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory action.

Case Study: Analgesic Effects

Another investigation focused on the analgesic effects of the compound using the hot plate test in mice. Results demonstrated that administration of the compound led to increased latency times, indicating potential analgesic properties similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound NameBiological ActivityKey Differences
NaproxenAnti-inflammatoryLacks trifluoromethyl group
IbuprofenAnalgesicDifferent structural backbone
KetoprofenAnti-inflammatoryDifferent substituents on aromatic ring

The presence of the trifluoromethoxymethyl group may impart distinct chemical properties that enhance biological activity compared to these well-known NSAIDs.

Properties

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

benzyl 2-(trifluoromethoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H18F3NO3/c16-15(17,18)22-11-13-8-4-5-9-19(13)14(20)21-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

SOAOMTDOARIVIF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)COC(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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